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Compound of Interest

Compound Name: Dibutyl adipate

Cat. No.: B094505

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dibutyl adipate (DBA) with other
common plasticizers used in food contact materials (FCMs). The information presented is
based on regulatory status, toxicological data, and performance characteristics, supported by
experimental findings. This document aims to assist researchers and professionals in making
informed decisions regarding the selection and validation of plasticizers for food packaging
applications.

Regulatory Landscape and Safety Profile

The use of plasticizers in food contact materials is strictly regulated to ensure consumer safety.
In the European Union, the primary regulation is Commission Regulation (EU) No 10/2011 on
plastic materials and articles intended to come into contact with food. In the United States, the
Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the
Code of Federal Regulations (21 CFR).

Dibutyl Adipate (DBA): DBA is an aliphatic diester that serves as a plasticizer. While it has
been assessed for safety in cosmetics, its use in food contact materials is subject to the
general safety requirements of regulations like (EU) No 10/2011 and FDA's 21 CFR. Specific
migration limits (SMLs) are established for authorized substances to limit their transfer into
food. While some adipates are listed, specific SMLs for DBA in all food types are not
consistently documented across all regulations and may require a specific risk assessment.
Toxicological data from non-food-contact applications suggest low acute toxicity.[1][2][3]
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Alternative Plasticizers: Several alternatives to traditional phthalate plasticizers are available,
including other adipates, citrates, and terephthalates.

» Di(2-ethylhexyl) adipate (DEHA): A commonly used adipate plasticizer with established
migration data.[4][5][6][7][8]

o Acetyl tributyl citrate (ATBC): A citrate-based plasticizer known for its good toxicological
profile and compatibility with various polymers.[9][10][11][12][13]

» Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer gaining popularity as a
safer alternative.

Performance Comparison of Plasticizers

The performance of a plasticizer is critical for the final properties of the food contact material.
Key performance indicators include plasticizing efficiency, mechanical properties, and migration
resistance.

2.1. Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is often evaluated by the reduction in the glass transition temperature
(Tg) of the polymer. A lower Tg indicates greater flexibility. Mechanical properties such as
tensile strength and elongation at break determine the durability of the final product.

Linear adipates, such as DBA, generally exhibit higher plasticizing efficiency compared to their
branched counterparts, leading to a greater reduction in Tg.[14] However, this can sometimes

be associated with a decrease in tensile strength. The choice of plasticizer involves a trade-off
between flexibility and mechanical strength.

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Adipates
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Property

PVC with Dibutyl
Adipate (DBA)

PVC with Branched
Adipate

Test Method

Glass Transition

Temp. (Tg)

Lower

Higher

DSC

Elastic Modulus

Decreases with
increasing plasticizer

content

Generally Higher

Tensile Testing

Tensile Strength

Decreases with
increasing plasticizer

content

Generally Higher

Tensile Testing

Elongation at Break

Increases with
increasing plasticizer

content

Generally Lower

Tensile Testing

Source: Adapted from studies on PVC gels with DBA and comparative analyses of adipate

plasticizers.[14][15]

2.2. Migration Behavior

Migration is the transfer of substances from the food contact material into the food. It is a

critical safety parameter and is influenced by the type of plasticizer, the food simulant

(representing different food types), temperature, and contact time.

Linear adipates like DBA tend to have higher migration levels than branched or polymeric
adipates due to their simpler structure and higher mobility within the polymer matrix.[14]

Migration is generally higher into fatty food simulants (like olive oil or isooctane) compared to

aqueous or acidic simulants.[4][5][6][7][16]

Table 2. Comparative Migration of Plasticizers into Food Simulants
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Plasticizer Food Simulant Migration Level Reference
Di(2-ethylhexyl) Fatty Foods (e.g., Can exceed 10 4]
adipate (DEHA) Cheese) mg/dmz?
Di(2-ethylhexyl) ) )

) Various Retail Foods 1.0 to 212 mg/kg [5]1[6]
adipate (DEHA)
Acetyl tributyl citrate Various Foods

) 0.4 to 79.8 mg/kg [O1[13]

(ATBC) (Microwave)

) ) ) Higher than branched
Dibutyl adipate (DBA) General Expectation [14]

adipates

Experimental Protocols

3.1. Migration Testing

Objective: To determine the amount of a specific plasticizer that migrates from a food contact

material into food simulants under defined conditions.

Principle: The food contact material is exposed to a food simulant for a specified time and at a

specific temperature, simulating the intended use. The concentration of the migrant in the

simulant is then determined analytically.

Apparatus:

Migration cells

Incubator or oven for controlled temperature

Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Volumetric flasks, pipettes, and syringes

Analytical balance

Reagents:
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» Food simulants as per Regulation (EU) No 10/2011:
o Simulant A: 10% ethanol (v/v) for agueous foods
o Simulant B: 3% acetic acid (w/v) for acidic foods

o Simulant D2: Vegetable oil (or alternative simulants like isooctane or 95% ethanol for
specific applications) for fatty foods

« Internal standard for chromatography
» Extraction solvent (e.g., hexane, diethyl ether)
Procedure:

o Sample Preparation: Cut the food contact material into test specimens of a known surface
area.

o Exposure: Place the test specimen in a migration cell and add a known volume of the food
simulant, ensuring a defined surface area to volume ratio (e.g., 6 dm? per 1 kg of food
simulant).

¢ Incubation: Seal the migration cell and incubate at the test conditions specified in Regulation
(EU) No 10/2011, which are chosen based on the intended use of the material (e.g., 10 days
at 40°C for long-term storage at room temperature).[7][17]

o Extraction: After incubation, remove the test specimen. Extract the plasticizer from the food
simulant using an appropriate solvent. For fatty food simulants, a liquid-liquid extraction or
solid-phase extraction may be necessary.

e Analysis: Analyze the extract using GC-MS or GC-FID to determine the concentration of the
plasticizer.

o Calculation: Calculate the migration in mg of substance per kg of food simulant (mg/kg) or
mg of substance per dmz2 of the contact surface (mg/dm2).

3.2. Mechanical Properties Testing (Tensile Test)
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Objective: To determine the tensile strength and elongation at break of the plasticized polymer.

Principle: A standardized sample of the material is stretched until it breaks, and the force and
elongation are measured.

Apparatus:

o Universal testing machine with a suitable load cell
e Extensometer

e Die cutter for sample preparation

Procedure:

o Sample Preparation: Prepare dumbbell-shaped test specimens from the plasticized polymer
sheet using a die cutter according to a standard like ASTM D638.

o Testing: Mount the specimen in the grips of the universal testing machine.

o Measurement: Apply a constant rate of extension until the specimen breaks. Record the
force and elongation throughout the test.

 Calculation:
o Tensile Strength: The maximum stress the material can withstand before breaking.

o Elongation at Break: The percentage increase in length at the point of fracture.

Visualizations
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Phase 1: Initial Screening

Identify Plasticizer and Intended Use

l

Review Existing Toxicological Data

;

Check Regulatory Status (EU & FDA)

Phase 2: Migration Assessment

y
Select Appropriate Food Simulants

;

Perform Migration Testing (e.g., EU 10/2011)

;

Analyze Migration Levels

Phase 3: Risk Assessment & Decision

Compare Migration to SML

Iff below SML

Conduct Toxicological Risk Assessment If above SML

Decision: Approved for Use?

Click to download full resolution via product page

Caption: Workflow for Safety Assessment of a Plasticizer for Food Contact Material.
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Caption: Experimental Workflow for Migration Testing of Plasticizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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